N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide is a complex organic compound that features a furan ring, a spirochromene structure, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the spirochromene structure: This step involves the cyclization of a suitable precursor to form the spirochromene ring system.
Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the spirochromene derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The carbonyl group in the spirochromene structure can be reduced to form alcohol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid, while reduction of the carbonyl group could produce a spirochromene alcohol.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the furan ring and spirochromene structure suggests that it could interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.
Industry
In industry, N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide could be used in the production of advanced materials. Its complex structure might impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors, leading to biological effects.
Modulation of signaling pathways: It might influence cellular signaling pathways, affecting processes such as cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide: shares similarities with other spirochromene derivatives and furan-containing compounds.
Spiro[chromene-2,1’-cyclohexane] derivatives: These compounds have similar spirochromene structures and might exhibit comparable chemical and biological properties.
Furan derivatives: Compounds containing the furan ring can undergo similar chemical reactions and might have related applications.
Uniqueness
The uniqueness of N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide lies in its combination of the furan ring, spirochromene structure, and acetamide group. This unique combination of functional groups might confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H23NO5/c23-18-12-21(8-2-1-3-9-21)27-19-11-15(6-7-17(18)19)26-14-20(24)22-13-16-5-4-10-25-16/h4-7,10-11H,1-3,8-9,12-14H2,(H,22,24) |
InChI Key |
ZORZQPIBANJYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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